molecular formula C19H22N4O3S B2551056 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034415-93-3

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No. B2551056
CAS RN: 2034415-93-3
M. Wt: 386.47
InChI Key: OGJSTLIZNVCGPQ-UHFFFAOYSA-N
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Description

Thiadiazolo[3,4-c]pyridine as an Acceptor

Thiadiazolo[3,4-c]pyridine derivatives have been identified as novel electron acceptors with potential advantages over benzothiadiazole analogs. Research has shown that these compounds can be used to create donor-acceptor-type electrochromic polymers with low bandgaps and high coloration efficiency. One such polymer, poly(4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine) (PEPTE), demonstrated favorable redox activity, stability, and very fast switching times, making it a promising candidate for neutral green electrochromic applications .

Synthesis and Antileukemic Activity

A series of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized and evaluated for their antileukemic activity. These compounds were characterized using various analytical techniques and tested against human leukemic cell lines. Some derivatives exhibited significant antiproliferative activity, with certain compounds showing excellent in vitro potency against leukemia cells, suggesting their potential as antileukemic agents .

Synthesis of 1,3,4-Thiadiazoles and Related Compounds

The synthesis of new 1,3,4-thiadiazole derivatives and other related compounds was reported using 1-{(5Z)-5-((4-methoxyphenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone as a starting material. These compounds were tested against tuberculosis based on molecular docking studies, indicating the versatility of 1,3,4-thiadiazole derivatives in the development of potential therapeutic agents .

Bicyclic [1,3,4]Thiadiazolo[3,2-a]Pyrimidine Analogues

A novel one-pot synthesis of bicyclic [1,3,4]thiadiazolo[3,2-a]pyrimidine analogues was developed. These compounds were characterized and evaluated for their antimicrobial and antioxidant activities. Several derivatives showed significant efficacy against various microbes and were identified as potent antioxidants, highlighting the therapeutic potential of these bicyclic thiadiazolopyrimidine derivatives .

Synthesis and Antimicrobial Activity of Pyrrolidine Derivatives

Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized and their antimicrobial activity was assessed. The compounds displayed interesting antibacterial activity against specific strains, including M. tuberculosis, with some compounds showing better activity than standard drugs. The study suggests that these pyrrolidine derivatives could serve as starting points for the development of new antimycobacterial agents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in heterocyclic chemistry has led to the synthesis of diverse compounds with potential biological and material applications. For example, Abdelhamid et al. (2016) discussed the synthesis of 1,3,4‐Thiadiazoles, pyrazolo[1,5‐a]pyrimidines, and other heterocycles from 1-(5-bromobenzofuran-2-yl)ethanone, showcasing the versatility of heterocyclic frameworks in generating novel compounds (Abdelhamid, Fahmi, & Baaiu, 2016).

Biological Activity Evaluation

Studies often extend to evaluating the synthesized compounds' biological activities, such as antimicrobial, antiviral, and antitumor effects. For instance, compounds synthesized through methodologies involving thiadiazoles and pyridines have been screened for their cytotoxicity and antimicrobial properties, indicating the potential for pharmaceutical applications (Govindhan et al., 2017).

Electrochromic Materials

The incorporation of thiadiazolo[3,4-c]pyridine units into electrochromic polymers exemplifies the application of heterocyclic compounds in material science. These materials demonstrate fast switching times and high coloration efficiency, suitable for electrochromic devices (Ming et al., 2015).

properties

IUPAC Name

1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-21-17-6-2-3-7-18(17)23(27(21,25)26)16-8-11-22(12-9-16)19(24)13-15-5-4-10-20-14-15/h2-7,10,14,16H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJSTLIZNVCGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

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